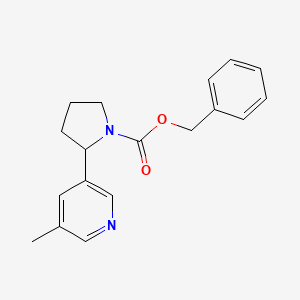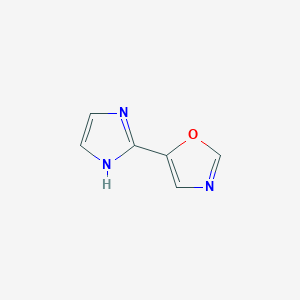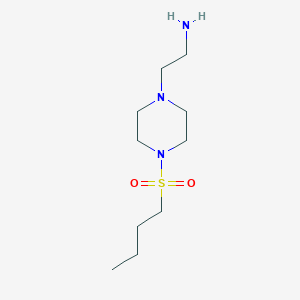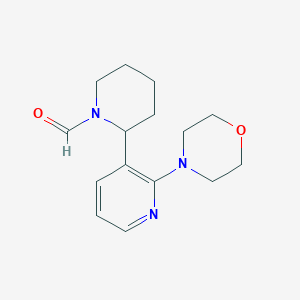![molecular formula C25H24O12 B11815695 Cyclohexanecarboxylic acid, 3,4-bis[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1,5-dihydroxy-, (1R,3S,4S,5S)-rel-](/img/structure/B11815695.png)
Cyclohexanecarboxylic acid, 3,4-bis[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1,5-dihydroxy-, (1R,3S,4S,5S)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxylic acid, 3,4-bis[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1,5-dihydroxy-, (1R,3S,4S,5S)-rel-, also known as 3,4-dicaffeoylquinic acid, is a polyphenolic compound. It is a derivative of quinic acid and is commonly found in various plants, including coffee beans, artichokes, and certain medicinal herbs. This compound is known for its antioxidant properties and potential health benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dicaffeoylquinic acid typically involves the esterification of quinic acid with caffeic acid. The reaction is usually carried out in the presence of a catalyst, such as dicyclohexylcarbodiimide (DCC), and a base, such as pyridine. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of 3,4-dicaffeoylquinic acid can be achieved through extraction from natural sources, such as coffee beans and artichokes. The extraction process involves solvent extraction, followed by purification using techniques like column chromatography and crystallization. The purity of the final product is typically ensured through high-performance liquid chromatography (HPLC) analysis.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-dicaffeoylquinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acetic anhydride and acetyl chloride can be used for acetylation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of 3,4-dicaffeoylquinic acid.
Substitution: Acetylated derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
3,4-dicaffeoylquinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a standard compound in analytical chemistry for the quantification of polyphenols in plant extracts.
Biology: It is studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Research has shown its potential in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. It exhibits anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: It is used in the food and beverage industry as a natural antioxidant and preservative.
Wirkmechanismus
The mechanism of action of 3,4-dicaffeoylquinic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anti-cancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Vergleich Mit ähnlichen Verbindungen
3,4-dicaffeoylquinic acid can be compared with other similar compounds, such as:
Chlorogenic Acid: Another polyphenolic compound found in coffee beans, known for its antioxidant and anti-inflammatory properties.
Quinic Acid: The parent compound of 3,4-dicaffeoylquinic acid, commonly found in plants and used as a precursor in the synthesis of various derivatives.
Caffeic Acid: A phenolic acid that is esterified with quinic acid to form 3,4-dicaffeoylquinic acid, known for its antioxidant and anti-cancer properties.
The uniqueness of 3,4-dicaffeoylquinic acid lies in its dual caffeoyl groups, which enhance its antioxidant activity compared to its parent compounds.
Eigenschaften
Molekularformel |
C25H24O12 |
|---|---|
Molekulargewicht |
516.4 g/mol |
IUPAC-Name |
(1R,3S,4S,5S)-3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/t19-,20-,23-,25+/m0/s1 |
InChI-Schlüssel |
UFCLZKMFXSILNL-WXAIXHMISA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@H](C[C@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
Kanonische SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Cyclopenta[c]pyran-4-carboxylic acid, 1-(](/img/structure/B11815625.png)

![1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid](/img/structure/B11815634.png)
![4-[(4-Methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11815645.png)

![Ditert-butyl 3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate](/img/structure/B11815655.png)


![3-[(4-tert-butylphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11815685.png)


